GW3965

Vue d'ensemble

Description

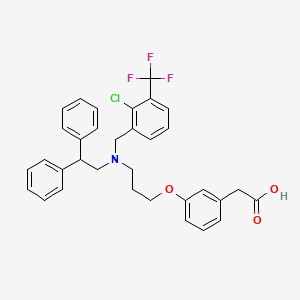

GW3965 is an organic compound belonging to the class of diphenylmethanes. This compound is known for its complex structure, which includes a trifluoromethylbenzyl group, a diphenylethyl group, and a phenylacetic acid moiety. It is often referred to in scientific literature for its role as a liver X receptor (LXR) agonist .

Méthodes De Préparation

The synthesis of GW3965 involves multiple steps. The process typically starts with the preparation of the intermediate compounds, which are then subjected to various reaction conditions to form the final product. The synthetic route includes:

Formation of the trifluoromethylbenzyl intermediate:

Coupling with diphenylethylamine: The intermediate is then reacted with diphenylethylamine under controlled conditions to form the desired amine derivative.

Attachment of the propoxy group: The amine derivative is further reacted with a propoxy compound to introduce the propoxy group.

Final coupling with phenylacetic acid: The final step involves coupling the propoxy derivative with phenylacetic acid to form the target compound.

Analyse Des Réactions Chimiques

GW3965 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions, particularly at the benzyl and phenylacetic acid moieties.

Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for hydrolysis. The major products formed from these reactions depend on the specific conditions and reagents used.

Applications De Recherche Scientifique

GW3965 has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.

Biology: The compound is studied for its effects on cellular processes, particularly in relation to liver X receptors.

Medicine: It is investigated for its potential therapeutic effects, including its role in modulating cholesterol levels and its antiatherogenic activity.

Mécanisme D'action

The compound acts as a selective, orally active non-steroidal agonist for liver X receptors (LXR). In cell-based reporter gene assays, it functions as a full agonist of human LXR α and LXR β, with effective concentration (EC50) values of 190 nM and 30 nM, respectively. It up-regulates the expression of the ATP-binding cassette transporter A1 (ABCA1) gene, leading to increased levels of high-density lipoprotein (HDL) in the bloodstream. This mechanism is crucial for its antiatherogenic activity, as it helps in the removal of cholesterol from cells .

Comparaison Avec Des Composés Similaires

GW3965 is unique due to its specific structure and potent activity as an LXR agonist. Similar compounds include:

T0901317: Another LXR agonist with a different chemical structure but similar biological activity.

This compound: A compound with a similar diphenylmethane structure but different substituents, leading to variations in its activity and applications.

These comparisons highlight the uniqueness of this compound in terms of its chemical structure and biological effects.

Activité Biologique

GW3965 is a selective, orally active agonist for the liver X receptor (LXR), which plays a crucial role in regulating lipid metabolism, inflammation, and glucose homeostasis. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on lipid metabolism, and potential therapeutic implications based on diverse research findings.

This compound functions primarily as an LXR agonist, activating both LXRα and LXRβ subtypes. The activation of these receptors leads to the modulation of various genes involved in cholesterol and fatty acid metabolism. Specifically, this compound has been shown to:

- Upregulate ABCA1 : This transporter is critical for cholesterol efflux and high-density lipoprotein (HDL) formation, contributing to its antiatherogenic properties .

- Alter Lipid Composition : this compound treatment has been associated with changes in lipid profiles in various tissues, including decreased levels of free fatty acids and increased lysophosphatidylcholine and cholesterol esters in neuronal tissues .

Effects on Lipid Metabolism

This compound has demonstrated significant effects on lipid metabolism across different studies. Below are key findings:

-

Adipose Tissue Modulation :

- In ob/ob mice, this compound treatment resulted in a shift in fat distribution from visceral (VS) to subcutaneous (SC) adipose tissue. This was accompanied by decreased immune cell infiltration and reduced expression of pro-inflammatory markers in adipose tissue .

- This compound treatment increased lipolysis markers in VS fat while decreasing them in SC fat, indicating differential regulation based on fat depot location .

- Neuronal Lipid Homeostasis :

- Anti-inflammatory Effects :

Table 1: Summary of Key Research Findings on this compound

Case Study: Neuroprotective Effects

In a study examining traumatic brain injury (TBI), this compound treatment improved recovery metrics and suppressed axonal damage in both wild-type and ApoE−/− mice. Notably, it significantly reduced levels of amyloid-beta peptides associated with neurodegeneration . These findings highlight the potential neuroprotective effects of this compound through LXR activation.

Therapeutic Implications

The biological activity of this compound suggests several therapeutic applications:

- Cardiovascular Health : By promoting HDL formation and reducing visceral fat accumulation, this compound may be beneficial in managing conditions related to dyslipidemia and atherosclerosis.

- Neurodegenerative Disorders : The compound's ability to modulate lipid homeostasis and reduce neuroinflammation positions it as a potential candidate for treating neurodegenerative diseases.

- Metabolic Disorders : Given its role in improving glucose tolerance and insulin sensitivity, this compound could be explored for its effects on obesity-related metabolic syndromes .

Propriétés

IUPAC Name |

2-[3-[3-[[2-chloro-3-(trifluoromethyl)phenyl]methyl-(2,2-diphenylethyl)amino]propoxy]phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H31ClF3NO3/c34-32-27(15-8-17-30(32)33(35,36)37)22-38(18-9-19-41-28-16-7-10-24(20-28)21-31(39)40)23-29(25-11-3-1-4-12-25)26-13-5-2-6-14-26/h1-8,10-17,20,29H,9,18-19,21-23H2,(H,39,40) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAXSRXHZFIBFMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN(CCCOC2=CC=CC(=C2)CC(=O)O)CC3=C(C(=CC=C3)C(F)(F)F)Cl)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H31ClF3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60961002 | |

| Record name | (3-{3-[{[2-Chloro-3-(trifluoromethyl)phenyl]methyl}(2,2-diphenylethyl)amino]propoxy}phenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60961002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

582.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

405911-09-3 | |

| Record name | 3-[3-[[[2-Chloro-3-(trifluoromethyl)phenyl]methyl](2,2-diphenylethyl)amino]propoxy]benzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=405911-09-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | GW 3965 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0405911093 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GW-3965 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03791 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (3-{3-[{[2-Chloro-3-(trifluoromethyl)phenyl]methyl}(2,2-diphenylethyl)amino]propoxy}phenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60961002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GW-3965 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6JI5YOG7RC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.